17-Isoaldosterone

Description

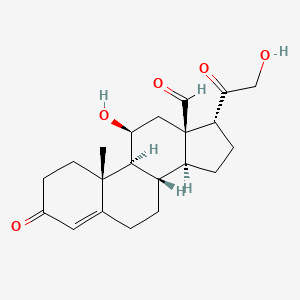

17-Isoaldosterone is a structural isomer of aldosterone, a critical mineralocorticoid hormone involved in electrolyte balance and blood pressure regulation. The term "17-iso" denotes the stereochemical inversion at the C17 position of the steroid nucleus (Figure 1). This minor structural alteration significantly impacts its biochemical behavior, including metabolism, receptor affinity, and biological activity.

Properties

CAS No. |

13479-36-2 |

|---|---|

Molecular Formula |

C21H28O5 |

Molecular Weight |

360.45 |

IUPAC Name |

(8S,9S,10R,11S,13R,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16-,17-,19+,20-,21+/m0/s1 |

InChI Key |

PQSUYGKTWSAVDQ-CWZKNBAESA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Differences

17-Isoaldosterone’s key distinction lies in its C17 configuration, which prevents A-ring reduction (a metabolic step catalyzed by 5α/β-reductases). This contrasts with aldosterone, which undergoes rapid hepatic reduction to form tetrahydroaldosterone (THAldo), its major metabolite. A seminal 1967 study compared their metabolism in humans (Table 1) :

| Parameter | Aldosterone (IV) | Aldosterone (Oral) | This compound (IV) | This compound (Oral) |

|---|---|---|---|---|

| % Dose as parent compound* | 7.3 ± 0.4 | 5.4 ± 0.5 | 35 ± 3 | 53 ± 4 |

| % Dose as THAldo/analogue | 35 ± 5 | 39 ± 4 | <5 | <5 |

| Neutral extract radioactivity | 0.21 ± 0.04 | 0.017 ± 0.003 | 0.20 ± 0.02 | 0.38 ± 0.18 |

*Recovered from urine after 48 hours. THAldo = tetrahydroaldosterone.

Key findings:

- Slower hepatic clearance : this compound resists A-ring reduction, leading to higher urinary recovery of the parent compound.

- Conjugation pathway : this compound primarily forms acid-labile conjugates (e.g., 18-glucuronide) instead of glucuronidated metabolites like THAldo.

Comparison with Other Isomeric Steroids

Isomeric steroids, such as hydroxyprogesterone (OHP) derivatives (e.g., 11α-OHP, 16α-OHP), demonstrate similar structure-activity relationships (Table 2) :

| Compound | Key Structural Feature | Biological Impact |

|---|---|---|

| 11α-OHP | 11α-hydroxyl group | Reduced progesterone receptor affinity; inactive as a progestin. |

| 16α-OHP | 16α-hydroxyl group | Alters metabolism; associated with estrogenic activity in pregnancy. |

| This compound | C17 stereochemical inversion | Blocks A-ring reduction, abolishes MR activation, and shifts conjugation pathways. |

These examples underscore how minor structural changes, particularly hydroxylation or stereochemical shifts, profoundly alter steroid function.

Pharmacokinetic Implications

The resistance of this compound to hepatic reduction extends its half-life compared to aldosterone. However, its lack of MR activation limits therapeutic utility. By contrast, synthetic MR agonists (e.g., fludrocortisone) retain the C17 configuration of aldosterone and exhibit prolonged activity due to chemical stabilization rather than metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.